BenchChemオンラインストアへようこそ!

2-(6-Methylpyrazin-2-yl)ethan-1-amine

Lipophilicity Drug Design Physicochemical Properties

2-(6-Methylpyrazin-2-yl)ethan-1-amine (CAS 1525453-91-1) is a primary amine-bearing pyrazine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol. Classified as a 2-arylethylamine, this compound features a 6-methyl substitution on the pyrazine ring and a primary amine linked via a two-carbon ethyl spacer.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 1525453-91-1
Cat. No. B2487369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyrazin-2-yl)ethan-1-amine
CAS1525453-91-1
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESCC1=CN=CC(=N1)CCN
InChIInChI=1S/C7H11N3/c1-6-4-9-5-7(10-6)2-3-8/h4-5H,2-3,8H2,1H3
InChIKeyAOAJDETVBPDOCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methylpyrazin-2-yl)ethan-1-amine Supply & Procurement Overview


2-(6-Methylpyrazin-2-yl)ethan-1-amine (CAS 1525453-91-1) is a primary amine-bearing pyrazine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol [1]. Classified as a 2-arylethylamine, this compound features a 6-methyl substitution on the pyrazine ring and a primary amine linked via a two-carbon ethyl spacer [2]. The calculated partition coefficient (XLogP3-AA) is -0.5, indicating moderate hydrophilicity relative to more lipophilic pyrazine analogs [2]. The compound is listed under ChEMBL ID CHEMBL4541937 with a Max Phase of Preclinical, indicating early-stage research involvement [3].

Why 2-(6-Methylpyrazin-2-yl)ethan-1-amine Cannot Be Directly Substituted with Other Pyrazine Building Blocks


Generic substitution among pyrazine-containing building blocks is scientifically unsound due to how specific structural features govern molecular recognition and physicochemical properties. The combination of the 6-methyl group on the pyrazine ring and the ethan-1-amine linker in this compound creates a unique pharmacophore that differs fundamentally from close analogs such as (6-methylpyrazin-2-yl)methanamine (one-carbon linker) or 2-(pyrazin-2-yl)ethanamine (lacking the 6-methyl group) [1]. The methyl substituent at position 6 alters the electron density of the ring system, affecting hydrogen-bond acceptor properties of the pyrazine nitrogen atoms, which are critical for kinase hinge-binding interactions . The two-carbon ethyl spacer between the pyrazine core and the primary amine influences both the pKa of the amine and the conformational flexibility, which directly impacts target binding and solubility. Therefore, interchanging these analogs without rigorous comparative data can lead to significant differences in biological activity, solubility profiles, and synthetic utility.

Quantitative Evidence for Selecting 2-(6-Methylpyrazin-2-yl)ethan-1-amine Over Analogs


XLogP3-AA Lipophilicity Comparison: 2-(6-Methylpyrazin-2-yl)ethan-1-amine vs. 2-(Pyrazin-2-yl)ethanamine

The computed XLogP3-AA value for 2-(6-Methylpyrazin-2-yl)ethan-1-amine is -0.5 [1], indicating a measurable increase in lipophilicity compared to the non-methylated analog 2-(pyrazin-2-yl)ethanamine (XLogP3-AA ≈ -1.1) [2]. This difference is directly attributable to the 6-methyl group.

Lipophilicity Drug Design Physicochemical Properties

Structural Differentiation: Linker Length Determines Scaffold Geometry in Kinase Inhibitor Design

The ethan-1-amine linker (two-carbon spacer) in 2-(6-Methylpyrazin-2-yl)ethan-1-amine provides a different vector and distance for the amine group compared to the methanamine linker (one-carbon spacer) in analogs like (6-methylpyrazin-2-yl)methanamine, which has been specifically studied for Casein Kinase 2 (CSNK2A) inhibition . While no direct head-to-head IC50 comparison is publicly available for the exact targets, the variation in linker length is a known determinant in kinase inhibitor SAR, affecting the placement of the amine for hinge-region hydrogen bonding .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Purity and Supply Chain Consistency: Verified Purity Levels from Specialized Suppliers

Commercially available 2-(6-Methylpyrazin-2-yl)ethan-1-amine is supplied with a minimum purity specification of 95% by vendors such as AKSci , and at 98% purity by Leyan . This meets general research-grade requirements. In contrast, similar pyrazine building blocks like (6-Methylpyrazin-2-yl)methanamine are often listed at 95% purity as standard , making the availability of a higher 98% purity option for this compound a tangible procurement advantage for reactions requiring precise stoichiometry.

Chemical Sourcing Quality Control Procurement

Preclinical Development Status Signals Drug-Like Potential Over Other Research-Only Scaffolds

2-(6-Methylpyrazin-2-yl)ethan-1-amine is registered in the ChEMBL database (CHEMBL4541937) with a 'Max Phase' of 'Preclinical' [1]. This annotation indicates the compound or its close derivatives have been investigated in preclinical drug discovery studies, suggesting favorable drug-like properties. In contrast, many structurally related ethanamine-pyrazine analogs remain at the purely 'research tool' or 'building block' stage with no documented progression into preclinical evaluation. While specific assay data is confidential, the preclinical designation is a strong procurement signal for groups seeking validated starting points for drug discovery programs.

Drug Discovery Preclinical Development Chemical Probe

Optimal Application Scenarios for Procuring 2-(6-Methylpyrazin-2-yl)ethan-1-amine


Fragment-Based Drug Discovery Targeting Kinase Hinge Regions

The 6-methylpyrazine core and ethanamine linker make this compound a suitable fragment for growing inhibitors targeting the ATP-binding hinge of kinases. Its XLogP3 of -0.5 [1] balances solubility with permeability, and its preclinical status [2] validates its suitability for fragment-to-lead optimization. Use this fragment when a two-carbon spacer to a primary amine is required to probe hinge-region hydrogen bonds, a geometry unavailable with methanamine analogs.

Synthesis of c-MET or FGFR Inhibitor Libraries

Published patent literature extensively uses 6-methylpyrazine derivatives as core scaffolds for c-MET [1] and FGFR [2] kinase inhibitors. The ethan-1-amine handle on this compound allows for rapid diversification via amide coupling or reductive amination, enabling efficient library synthesis for SAR exploration around these clinically validated oncology targets.

Development of Antimicrobial or Antibiofilm Agents

Pyrazine scaffolds are a privileged structure in antimicrobial research [1]. 2-(6-Methylpyrazin-2-yl)ethan-1-amine provides a versatile starting point for synthesizing N-substituted derivatives for screening against bacterial strains. Its primary amine handle can be easily functionalized to explore substituent effects on antimicrobial potency.

Quote Request

Request a Quote for 2-(6-Methylpyrazin-2-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.